1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one
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Overview
Description
1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety
Preparation Methods
The synthesis of 1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. One common method includes the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high regioselectivity and yield . The reaction conditions often involve the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Chemical Reactions Analysis
1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinone derivatives, while reduction can produce various naphthylamines .
Scientific Research Applications
1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
When compared to similar compounds, 1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one stands out due to its unique structure and reactivity. Similar compounds include:
1-(Naphthalen-2-yl)ethanone: Known for its use in organic synthesis and as an intermediate in the production of other chemicals.
2-[®-1-(Naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one: Used in the synthesis of isoindolinone compounds with applications in medicine and fine chemicals.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
827306-42-3 |
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Molecular Formula |
C23H19NO |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[[(1R)-1-naphthalen-1-ylethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H19NO/c1-16(19-12-6-9-17-7-2-4-10-20(17)19)24-15-22-21-11-5-3-8-18(21)13-14-23(22)25/h2-16,25H,1H3/t16-/m1/s1 |
InChI Key |
SCUNAHMKCIHZFK-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=CC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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